N-tert-Butyloxycarbonyl Dehydro Silodosin

Description

Contextualization within Silodosin Synthetic Pathways

The synthesis of Silodosin is a multi-step process that involves the construction of a complex molecular architecture featuring a chiral center and an indoline (B122111) core. newdrugapprovals.org Various synthetic routes have been developed, often involving key intermediates that require protection and deprotection steps to achieve the desired chemical transformations. newdrugapprovals.orggoogle.com

Dehydro Silodosin can emerge as an impurity if the indoline ring of an intermediate or of Silodosin itself undergoes oxidation. This can potentially occur during various stages of the synthesis, work-up, or purification. For instance, synthetic routes that involve harsh reaction conditions or specific reagents might inadvertently promote the dehydrogenation of the indoline nucleus to the more stable aromatic indole (B1671886) system.

A synthetic approach might proceed through an intermediate like 3-[5-((2R)-2-aminopropyl)-7-cyano-2,3-dihydro-lH-indol-l-yl]propyl benzoate, which is then elaborated to introduce the side chain. newdrugapprovals.org If a Boc-protected indoline intermediate is used, its stability under different reaction conditions is crucial to prevent the formation of the dehydrogenated impurity.

Significance as a Key Intermediate or Process Impurity in Silodosin Production

Dehydro Silodosin is primarily recognized and monitored as a process impurity in the production of Silodosin. veeprho.comsimsonpharma.compharmaffiliates.com Its structural similarity to Silodosin makes its removal challenging and necessitates highly specific purification methods and robust analytical techniques, such as High-Performance Liquid Chromatography (HPLC), for its detection and quantification. researchgate.netresearchgate.net

The control of impurities is a critical aspect of pharmaceutical manufacturing. Regulatory authorities require a comprehensive discussion and characterization of all related substances, including their origin and potential impact. europa.eu Patents related to Silodosin synthesis often describe specific purification strategies, such as salt formation, to reduce the levels of various impurities, ensuring the final API meets high purity standards, often greater than 99.5%. google.comjustia.com The presence of Dehydro Silodosin above established thresholds can compromise the quality of the drug product.

Historical Development of Synthetic Approaches Involving Boc Protection in Indoline Chemistry

The tert-butyloxycarbonyl (Boc) group has been a cornerstone of protecting group chemistry in organic synthesis since its introduction in the late 1950s. bzchemicals.com It is widely favored for protecting amines due to its stability under a broad range of nucleophilic and basic conditions, as well as during catalytic hydrogenolysis. bzchemicals.comresearchgate.net The Boc group can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid or hydrochloric acid, which allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups. bzchemicals.comyoutube.com

Data Tables

Table 1: Chemical Properties of Dehydro Silodosin

| Property | Value | Source(s) |

| Chemical Name | (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide | synzeal.compharmaffiliates.com |

| Synonyms | Silodosin Dehydro Impurity | pharmaffiliates.comchemicalbook.com |

| CAS Number | 175870-21-0 | synzeal.compharmaffiliates.comchemicalbook.com |

| Molecular Formula | C25H30F3N3O4 | pharmaffiliates.com |

| Molecular Weight | 493.52 g/mol | pharmaffiliates.com |

| Appearance | Pale Yellow Solid | pharmaffiliates.com |

| Storage | 2-8°C Refrigerator | pharmaffiliates.com |

Structure

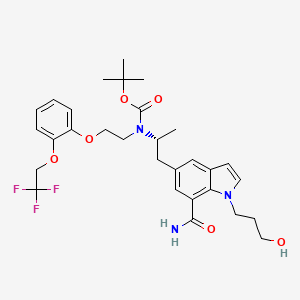

2D Structure

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-[7-carbamoyl-1-(3-hydroxypropyl)indol-5-yl]propan-2-yl]-N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38F3N3O6/c1-20(16-21-17-22-10-12-35(11-7-14-37)26(22)23(18-21)27(34)38)36(28(39)42-29(2,3)4)13-15-40-24-8-5-6-9-25(24)41-19-30(31,32)33/h5-6,8-10,12,17-18,20,37H,7,11,13-16,19H2,1-4H3,(H2,34,38)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCYVMNPICJOBM-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Process Development and Optimization for N Tert Butyloxycarbonyl Dehydro Silodosin

Scale-Up Considerations and Industrial Synthesis Challenges

The transition from laboratory-scale synthesis to industrial production of N-tert-Butyloxycarbonyl Dehydro Silodosin presents a myriad of challenges that necessitate careful consideration and process optimization. While a synthetic route may be feasible on a gram scale, its successful implementation on a multi-kilogram or pilot-plant scale requires addressing issues related to reaction kinetics, heat and mass transfer, and process safety.

Key scale-up considerations for the synthesis of this compound include:

Reaction Conditions: Parameters such as temperature, pressure, and mixing need to be precisely controlled to ensure consistent product quality and yield. Exothermic reactions, which may be easily managed in a laboratory flask, can pose significant safety risks on a larger scale and require specialized reactor design and cooling systems.

Reagent Addition: The rate and method of reagent addition can significantly impact reaction selectivity and impurity profiles. Inadequate mixing can lead to localized high concentrations of reagents, promoting the formation of byproducts.

Work-up and Product Isolation: Procedures that are straightforward in the lab, such as extractions and filtrations, can become bottlenecks in an industrial setting. The choice of solvents for extraction and the efficiency of phase separation are critical factors.

Impurity Profile: The formation of impurities can be exacerbated during scale-up. It is essential to identify potential impurities and develop strategies to minimize their formation or effectively remove them during purification.

Several patents highlight the difficulties in achieving high yields and purity in the synthesis of Silodosin and its intermediates, making the development of a robust and scalable process a significant area of research nih.gov. For example, some prior art processes are noted to be unsuitable for industrial production due to low yields and the need for chromatographic purification, which is often not feasible for large quantities .

Table 1: Key Challenges in the Industrial Scale-Up of Silodosin Intermediate Synthesis

| Challenge | Description | Mitigation Strategies |

| Low Overall Yield | Multi-step syntheses often result in a significant loss of material at each stage, leading to a low overall yield of the final product. | Process optimization of each step, convergent synthesis strategies, minimizing intermediate isolations. |

| Impurity Formation | Side reactions and incomplete conversions can lead to the formation of impurities that are difficult to remove. | Precise control of reaction parameters, use of selective reagents, development of effective purification methods. |

| Process Safety | Exothermic reactions and the use of hazardous reagents can pose significant safety risks at an industrial scale. | Thorough process safety assessment, use of appropriate reactor technology, implementation of robust control systems. |

| Economic Viability | The cost of raw materials, energy consumption, and waste disposal can make a process economically unfeasible. | Use of inexpensive starting materials, optimization of reaction conditions to reduce energy consumption, implementation of solvent recycling. |

| Regulatory Compliance | The final API and its intermediates must meet stringent purity and quality standards set by regulatory authorities. | Development of robust analytical methods, implementation of Good Manufacturing Practices (GMP). |

Efficient Isolation and Purification Methodologies in Active Pharmaceutical Ingredient (API) Synthesis

The isolation and purification of this compound are critical steps in the manufacturing process to ensure that the final API, Silodosin, meets the stringent purity requirements set by regulatory agencies. The presence of impurities, even in trace amounts, can affect the safety and efficacy of the final drug product. Therefore, developing efficient and scalable purification methodologies is of paramount importance.

Crystallization is a widely used and effective technique for the purification of pharmaceutical intermediates. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, leading to the formation of crystals with high purity. The choice of solvent is crucial and is determined by the solubility profile of the compound and its impurities. For Boc-protected amino acids and their derivatives, which can sometimes be oily or difficult to crystallize, specific techniques such as the addition of seed crystals or the use of anti-solvents may be necessary to induce crystallization google.com.

In the context of Silodosin synthesis, crystallization has been employed to purify intermediates and the final API, significantly improving their optical and chemical purity rsc.orgpurosolv.com. For instance, diastereoselective reductive amination followed by crystallization has been shown to yield optically pure amine intermediates, which are key for the synthesis of Silodosin rsc.org.

Chromatographic techniques, such as column chromatography, are also utilized for purification, particularly when crystallization is not effective or when impurities have similar physical properties to the desired product. However, traditional column chromatography is often not practical for large-scale industrial production due to high solvent consumption and low throughput researchgate.net. To address this, more advanced chromatographic techniques like preparative High-Performance Liquid Chromatography (HPLC) may be employed for the isolation of high-purity compounds, although this is typically reserved for high-value products or when other methods fail.

The selection of an appropriate purification strategy depends on several factors, including the physical and chemical properties of this compound, the nature and concentration of impurities, and the desired level of purity. A combination of techniques may be necessary to achieve the required quality standards.

Table 2: Comparison of Purification Methodologies for Pharmaceutical Intermediates

| Methodology | Advantages | Disadvantages | Applicability to this compound |

| Crystallization | High purity, scalable, cost-effective, removes a wide range of impurities. | Can be challenging for amorphous or oily compounds, requires careful solvent selection. | Potentially highly effective, given that many Silodosin intermediates are crystalline. Optimization of solvent systems would be key. |

| Column Chromatography | High resolution, can separate closely related compounds. | High solvent consumption, not easily scalable, can be time-consuming. | Suitable for laboratory-scale purification or for removing specific, difficult-to-separate impurities. |

| Preparative HPLC | Very high purity, automated. | Expensive, limited throughput, high solvent consumption. | Likely reserved for small-scale, high-purity requirements or for the isolation of analytical standards. |

| Extraction | Simple, can remove certain types of impurities (e.g., water-soluble or acid/base-soluble). | Limited selectivity, may not remove closely related impurities. | A useful initial purification step to remove gross impurities before a final crystallization or chromatographic step. |

Application of Green Chemistry Principles in Synthetic Route Design

In recent years, the pharmaceutical industry has increasingly embraced the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. The application of these principles to the synthesis of this compound can lead to significant reductions in waste, energy consumption, and the use of hazardous substances.

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The protection of an amine with a Boc group, while a common and effective strategy, is inherently atom-inefficient as it involves the addition and subsequent removal of a large protecting group. The reaction typically uses di-tert-butyl dicarbonate (Boc anhydride), which has a molecular weight of 218.25 g/mol , to protect an amine group. The byproducts of this reaction are carbon dioxide and tert-butanol commonorganicchemistry.comcommonorganicchemistry.com.

Optimize the Boc-protection step: Ensuring a high yield and selectivity in the protection reaction minimizes the waste generated from starting materials and side products.

Design a convergent synthesis: A convergent synthetic route, where different fragments of the molecule are synthesized separately and then combined, can be more atom-economical than a linear synthesis.

Minimize the use of protecting groups: While not always possible, exploring synthetic routes that avoid the need for protecting groups altogether would be the most ideal scenario from an atom economy perspective.

Waste minimization also involves considering the entire lifecycle of the process, including the generation of solvent waste, byproducts, and any materials used in work-up and purification.

The choice of solvents and reagents plays a crucial role in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. Green chemistry encourages the use of safer, more sustainable alternatives.

For the synthesis of dehydro silodosin derivatives, a careful selection of solvents is necessary. Solvent selection guides, such as those developed by pharmaceutical companies, can aid in choosing solvents with better safety, health, and environmental profiles ubc.ca. These guides often rank solvents based on factors like toxicity, environmental persistence, and recyclability. For example, solvents like ethanol, isopropanol, and ethyl acetate (B1210297) are generally preferred over chlorinated solvents like dichloromethane or ethers like diethyl ether.

The sustainability of reagents is another important consideration. This includes:

Using catalytic reagents: Catalytic reactions are preferred over stoichiometric ones as they reduce the amount of waste generated. For instance, the use of catalytic hydrogenation for reductions is a greener alternative to using stoichiometric metal hydrides.

Choosing safer reagents: Whenever possible, hazardous reagents should be replaced with safer alternatives. For example, some synthetic routes for Silodosin have been developed to avoid the use of potentially hazardous reagents patsnap.com.

Utilizing renewable feedstocks: While the synthesis of complex pharmaceutical intermediates from renewable feedstocks is still a developing area, it represents a long-term goal for sustainable pharmaceutical manufacturing.

By integrating these green chemistry principles into the process development of this compound, it is possible to create a more efficient, cost-effective, and environmentally responsible manufacturing process.

Table 3: Green Chemistry Considerations in the Synthesis of Boc-Protected Intermediates

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Design the synthesis to minimize waste generation from the outset. |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. Optimize the Boc-protection and subsequent steps for high yield. |

| Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity to human health and the environment. Avoid hazardous reagents and byproducts. |

| Designing Safer Chemicals | Design chemical products to be effective while minimizing their toxicity. The final API, Silodosin, has a well-defined therapeutic purpose. |

| Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances (e.g., solvents, separating agents). Select greener solvents for reactions and purifications. |

| Design for Energy Efficiency | Conduct synthetic methods at ambient temperature and pressure whenever possible to reduce energy requirements. |

| Use of Renewable Feedstocks | Use renewable rather than depleting raw materials and feedstocks whenever technically and economically practicable. |

| Reduce Derivatives | Minimize or avoid unnecessary derivatization (use of blocking groups, protection/deprotection) to reduce steps and waste. |

| Catalysis | Use catalytic reagents (as selective as possible) in preference to stoichiometric reagents. |

| Design for Degradation | Design chemical products so that at the end of their function they can break down into innocuous degradation products. |

| Real-time analysis for Pollution Prevention | Develop analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Analytical Science and Impurity Profiling of N Tert Butyloxycarbonyl Dehydro Silodosin

Development of Robust Analytical Methods for Detection and Quantification

To ensure the purity of Silodosin, highly sensitive and specific analytical methods are required to detect and quantify impurities like N-tert-Butyloxycarbonyl Dehydro Silodosin. These methods are integral to process monitoring and final product quality control.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary tools for monitoring the progress of chemical reactions and profiling impurities in the synthesis of Silodosin. oup.com A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating this compound from the active pharmaceutical ingredient (API), its Boc-protected precursors, and other related substances. oup.comnih.gov

These methods typically employ a C18 column with a gradient elution mobile phase, often a combination of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent such as acetonitrile. oup.comresearchgate.net The gradient is carefully optimized to achieve sufficient resolution between all compounds. UV detection is commonly set at a wavelength between 267 nm and 273 nm to capture all relevant species. oup.comresearchgate.net Method validation according to the International Council for Harmonisation (ICH) guidelines is crucial to confirm that the analytical procedure is suitable for its intended purpose, assessing parameters like linearity, precision, accuracy, specificity, and robustness. oup.comresearchgate.net

Table 1: Example HPLC Parameters for Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | Agilent Poroshell 120 EC-C18, 50 mm x 4.6 mm, 2.7 µm |

| Mobile Phase A | 10 mM Ammonium Acetate Buffer (pH 6.0 with 0.1% Triethylamine) |

| Mobile Phase B | Acetonitrile |

| Elution | Linear Gradient |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 28 °C |

| Detection Wavelength | 273 nm |

This table is illustrative, based on typical conditions reported for Silodosin and its impurities. oup.comresearchgate.net

While chromatography provides quantitative separation, spectroscopic techniques are vital for the definitive structural identification of impurities. For an unknown or newly isolated impurity, a combination of mass spectrometry and nuclear magnetic resonance is the gold standard.

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification of impurities during analysis. It provides the mass-to-charge ratio (m/z) of the impurity, which is critical for determining its molecular weight. nih.gov For this compound, the structure suggests a molecular weight difference corresponding to the loss of two hydrogen atoms compared to its saturated precursor. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, confirming the molecular formula with high accuracy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure confirmation, the impurity is often isolated and subjected to NMR analysis. ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecule's carbon-hydrogen framework. The presence of new olefinic proton signals and the disappearance of corresponding aliphatic proton signals, in conjunction with the characteristic signals for the Boc-protecting group, would confirm the dehydro structure.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present. The spectrum of this compound would be expected to show characteristic absorption bands for N-H, C=O (from the carbamate), and C=C (from the newly formed double bond) functional groups. researchgate.net

Impurity Formation Mechanisms and Control Strategies during Silodosin Synthesis

Understanding the root causes of impurity formation is fundamental to developing effective control strategies and ensuring the quality of the final drug substance.

The formation of this compound is often linked to oxidative conditions or degradation during specific steps of the synthesis or work-up procedures. nih.gov The identification of Critical Process Parameters (CPPs) is a key aspect of process development and control. mfd.org.mk

Several parameters can influence the generation of this impurity:

Temperature: Elevated temperatures during reaction, distillation, or drying can provide the energy needed for dehydrogenation reactions, increasing impurity levels. mfd.org.mk

Presence of Oxidants: Exposure to atmospheric oxygen or the presence of residual oxidizing agents from previous synthetic steps can directly lead to the formation of the dehydro impurity. nih.gov

Reaction Time: Extended reaction times can increase the likelihood of side reactions, including oxidation. mfd.org.mk

pH: The pH of the reaction mixture or during aqueous work-up can influence the stability of intermediates. Non-optimal pH conditions might catalyze degradation pathways.

Catalysts: Certain metal catalysts or reagents used in the synthesis could potentially facilitate dehydrogenation side reactions.

Table 2: Critical Process Parameters and Their Influence on Impurity Formation

| Critical Process Parameter | Potential Impact on this compound Formation |

|---|---|

| Temperature | Higher temperatures can accelerate oxidation and degradation. |

| Atmosphere | Presence of oxygen can promote the formation of the dehydro impurity. |

| Reaction/Drying Time | Prolonged exposure to harsh conditions increases the risk of impurity formation. |

| Raw Material Quality | Impurities in starting materials or reagents can catalyze side reactions. |

This table outlines general principles of process chemistry that are relevant to impurity control. mfd.org.mk

Effective control of this compound relies on a multi-faceted approach combining process optimization and robust purification methods.

Process Optimization: The most effective strategy is to optimize the manufacturing process to prevent the impurity from forming in the first place. This involves carefully controlling CPPs such as temperature, pressure, and reaction time. mfd.org.mk

Inert Atmosphere: Conducting sensitive steps under an inert atmosphere, such as nitrogen or argon, minimizes the risk of oxidation.

Purification: If the impurity is formed, it must be effectively removed. Purification techniques such as crystallization, slurry washing, or chromatography are employed. google.com Developing a crystallization process with a specific solvent/anti-solvent system can selectively purge the impurity, leaving the desired intermediate with high purity. google.com

Control of Raw Materials: Ensuring the quality and purity of all starting materials, reagents, and solvents is fundamental. Impurities present in these materials could interfere with the desired reaction or catalyze the formation of by-products.

By integrating robust analytical methods with a thorough understanding of impurity formation and control, manufacturers can consistently produce high-purity Silodosin that meets stringent regulatory standards.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Silodosin |

| N-tert-Butyloxycarbonyl Silodosin |

Theoretical and Computational Studies on N Tert Butyloxycarbonyl Dehydro Silodosin

Conformational Analysis and Stereochemical Considerations of the (2R) Configuration

The three-dimensional structure of N-tert-Butyloxycarbonyl Dehydro Silodosin, particularly its (2R) configuration, is fundamental to its reactivity and interactions. Conformational analysis through computational methods allows for the exploration of the potential energy surface of the molecule to identify stable conformers. The presence of the bulky N-tert-butyloxycarbonyl (N-Boc) protecting group and the chiral center at the (2R) position introduces significant steric constraints that dictate the molecule's preferred spatial arrangement.

Molecular mechanics and quantum chemical methods, such as Density Functional Theory (DFT), are employed to perform conformational searches. These studies typically involve the systematic rotation of key dihedral angles to map out the conformational landscape. For the (2R) configuration, the orientation of the aminopropyl side chain relative to the indole (B1671886) core is of particular interest. The bulky N-Boc group is expected to influence the rotational freedom around the C-N bonds, favoring conformations that minimize steric clash.

Detailed research findings from such computational analyses would typically include the geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformers, along with their relative energies. This information is critical for understanding the molecule's behavior in solution and in the solid state.

Interactive Data Table 1: Hypothetical Relative Energies of Stable Conformers of (2R)-N-tert-Butyloxycarbonyl Dehydro Silodosin

| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° | 0.00 | 45.2 |

| B | 180° | 0.85 | 25.1 |

| C | -60° | 1.20 | 15.7 |

| D | 90° | 2.50 | 14.0 |

Note: This table presents illustrative data that would be generated from a computational conformational analysis.

The stereochemical integrity of the (2R) center is a critical aspect of Silodosin synthesis. Computational models can be used to assess the energetic barriers to racemization or epimerization under various simulated conditions, although such events are generally unlikely for a stable chiral center under typical synthetic conditions. The analysis of the preferred conformations provides insights into which regions of the molecule are sterically shielded or exposed, which has implications for its subsequent chemical transformations.

Reaction Pathway Modeling for Formation and Transformation within Synthetic Sequences

This compound can be formed as an intermediate or a byproduct in the synthesis of Silodosin. Computational modeling of reaction pathways can elucidate the mechanisms of its formation and subsequent reactions. Such studies are invaluable for optimizing reaction conditions to favor the desired product and minimize impurities.

Quantum chemical calculations are used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, and products. For instance, the formation of the dehydro variant might occur through an elimination reaction. Computational modeling could compare the activation barriers for different potential elimination pathways, providing a basis for understanding and controlling this process.

Furthermore, if this compound is an intermediate that undergoes further transformation, such as reduction to the corresponding dihydro compound, reaction pathway modeling can be used to study the mechanism of this reduction. For example, in a catalytic hydrogenation, DFT calculations can model the interaction of the substrate with the catalyst surface and the stepwise addition of hydrogen atoms.

Interactive Data Table 2: Hypothetical Calculated Activation Energies for a Proposed Transformation Step

| Reaction Step | Computational Method | Solvent Model | Activation Energy (kcal/mol) |

| Dehydrogenation | B3LYP/6-31G* | PCM (Acetonitrile) | 25.4 |

| Hydrogenation | M06-2X/def2-TZVP | SMD (Methanol) | 18.2 |

Note: This table contains hypothetical data representative of what would be obtained from reaction pathway modeling studies.

These theoretical models can also predict the stereochemical outcome of reactions, which is particularly important when dealing with chiral molecules like the (2R) configured this compound. By understanding the transition state geometries, chemists can rationalize and predict the stereoselectivity of a reaction.

In Silico Predictions of Reactivity and Stability within Pharmaceutical Synthesis Contexts

In silico methods are increasingly used in the pharmaceutical industry to predict the reactivity and stability of molecules, which is crucial for process development, safety assessment, and impurity profiling. For an intermediate like this compound, these predictions can help anticipate its behavior under various storage and reaction conditions.

The reactivity of a molecule can be assessed by calculating various electronic descriptors using quantum chemistry. For example, mapping the electrostatic potential onto the electron density surface can reveal the locations of nucleophilic and electrophilic sites. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also important indicators of reactivity. A small HOMO-LUMO gap generally suggests higher reactivity.

Stability can be predicted through a combination of quantum chemical calculations and molecular dynamics simulations. Quantum chemistry can be used to calculate the bond dissociation energies to identify the weakest bonds in the molecule, which are potential sites for degradation. Molecular dynamics simulations can model the behavior of the molecule over time at different temperatures, providing insights into its thermal stability and conformational dynamics.

Interactive Data Table 3: Illustrative In Silico Reactivity and Stability Descriptors

| Descriptor | Predicted Value | Implication |

| HOMO Energy | -6.2 eV | Potential for oxidation |

| LUMO Energy | -1.5 eV | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 4.7 eV | Moderate kinetic stability |

| Weakest Bond Dissociation Energy | 75 kcal/mol (C-N bond) | Potential degradation pathway |

Note: The data in this table is for illustrative purposes to demonstrate the types of predictions made in in silico studies.

These in silico predictions are valuable for guiding the design of synthetic processes and for identifying potential impurities that may arise during the synthesis or storage of Silodosin. By understanding the intrinsic reactivity and stability of intermediates like this compound, chemists can develop more robust and efficient manufacturing processes.

Future Research Directions and Innovations

Exploration of Novel Synthetic Pathways to Chiral Indoline (B122111) Derivatives

The indoline scaffold is a privileged structure in medicinal chemistry, and the development of novel, efficient, and stereoselective synthetic routes to chiral indoline derivatives is a primary focus of contemporary research. For a target such as N-tert-Butyloxycarbonyl Dehydro Silodosin, which features a chiral center, the exploration of new synthetic methodologies is paramount.

Another area of intense investigation is the development of one-pot or tandem reactions that combine several synthetic steps without the isolation of intermediates. For instance, a one-pot process involving an intramolecular condensation followed by a palladium-catalyzed asymmetric hydrogenation could offer a concise route to optically active indolines preprints.org. Such strategies significantly reduce waste, energy consumption, and production time.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Dearomatization (CADA) | Direct access to chiral indolines from indoles, high enantioselectivity. | Development of new chiral catalysts and reaction conditions. |

| One-Pot/Tandem Reactions | Reduced number of steps, less waste, improved efficiency. | Designing compatible reaction sequences and catalytic systems. |

| Convergent Radical Cross-Coupling | Avoids linear synthesis, increased flexibility, potentially higher overall yield. | Discovery of new radical precursors and coupling methodologies. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for specific transformations. |

Advanced Catalytic Systems for Enhanced Enantioselectivity and Yield in Related Chemical Transformations

The heart of modern asymmetric synthesis lies in the development of sophisticated catalytic systems. For the synthesis of chiral indolines and the potential transformations of this compound, advanced catalysts are crucial for achieving high enantioselectivity and chemical yield.

Transition metal catalysis, particularly with iridium, ruthenium, and palladium, continues to be a fertile ground for innovation. For instance, iridium-catalyzed asymmetric hydrogenation of unprotected indoles has shown remarkable efficiency and stereocontrol, providing access to a wide variety of chiral indoline derivatives nih.gov. The development of novel chiral ligands, such as bisphosphine-thiourea ligands, plays a pivotal role in the success of these catalytic systems nih.gov.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of indole (B1671886) derivatives. Chiral phosphoric acids and bifunctional cinchona alkaloids have been effectively used to catalyze enantioselective Friedel-Crafts reactions of indoles with various electrophiles, offering a metal-free alternative for the construction of chiral C-C bonds chinesechemsoc.orgresearchgate.net.

Future research will likely focus on the design of catalysts with even higher activity and selectivity, allowing for lower catalyst loadings and milder reaction conditions. The concept of dual-function catalysts, where a single complex can sequentially perform two different catalytic transformations, is a particularly exciting frontier. For example, a ruthenium-N-heterocyclic carbene complex has been shown to act as both a homogeneous and heterogeneous catalyst for the complete hydrogenation of indoles to chiral octahydroindoles rsc.orgresearchgate.net.

| Catalyst Type | Reaction | Key Advantages |

| Iridium-Bisphosphine Complexes | Asymmetric Hydrogenation | High enantioselectivity and reactivity for unprotected indoles. |

| Chiral Phosphoric Acids | Friedel-Crafts Alkylation | Metal-free, high stereocontrol for C-C bond formation. |

| Ruthenium-NHC Complexes | Complete Hydrogenation | Dual functionality, access to saturated chiral heterocycles. |

| Chiral Dicationic Palladium Complexes | Friedel-Crafts Reaction | High yields and enantioselectivities with specific electrophiles. chinesechemsoc.org |

Integrated Process Analytical Technology (PAT) for Real-Time Monitoring of Boc-Protected Intermediates

The synthesis of pharmaceutical intermediates like this compound involves critical steps such as the introduction and removal of protecting groups. The tert-butyloxycarbonyl (Boc) group is widely used due to its stability and ease of cleavage under acidic conditions. However, monitoring the progress of protection and deprotection reactions in real-time is crucial for process optimization and ensuring product quality.

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes merckmillipore.comprocess-insights.com. The integration of PAT is a key future direction for the synthesis of Boc-protected intermediates. Spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy can be used for in-line or on-line monitoring of reaction kinetics, conversion, and impurity formation americanpharmaceuticalreview.comamericanpharmaceuticalreview.comjetir.org.

For instance, an FTIR probe integrated into a reaction vessel or a flow reactor can provide real-time data on the disappearance of the starting amine and the appearance of the Boc-protected product, or vice-versa during deprotection americanpharmaceuticalreview.com. This allows for precise determination of the reaction endpoint, preventing over- or under-reaction and the formation of byproducts. In continuous flow chemistry, PAT is particularly valuable for ensuring that the process is operating at a steady state and that the product quality is consistent over time rsc.orgpharmasalmanac.commt.com.

The data generated by PAT tools can be used to build process models that enhance process understanding and control, leading to more robust and efficient manufacturing processes merckmillipore.comnih.gov.

| PAT Tool | Information Provided | Application in Boc-Intermediate Synthesis |

| In-situ FTIR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products. | Monitoring Boc-protection and deprotection kinetics, endpoint determination. americanpharmaceuticalreview.com |

| On-line Mass Spectrometry | Molecular weight information, impurity profiling. | Real-time analysis of reaction mixture composition. americanpharmaceuticalreview.com |

| Near-Infrared (NIR) Spectroscopy | Chemical composition and physical properties. | Monitoring of raw materials and in-process streams. jetir.org |

Application of Machine Learning in Optimizing Synthetic Routes for Pharmaceutical Intermediates

One of the key applications of ML is in the prediction of reaction outcomes, including yield and enantioselectivity nih.govchinesechemsoc.orgresearchgate.netresearchgate.netarxiv.orgcam.ac.uk. By training algorithms on large datasets of known reactions, ML models can learn the complex relationships between substrates, catalysts, reagents, and reaction conditions. This predictive power can be used to screen virtual libraries of catalysts and conditions to identify the most promising candidates for a specific transformation, thereby reducing the need for extensive experimental screening nih.govcam.ac.uk.

Furthermore, ML algorithms can be integrated with automated robotic platforms to create self-optimizing systems. These "self-driving labs" can autonomously design, execute, and analyze experiments, rapidly converging on the optimal conditions for a given reaction. This approach has the potential to dramatically accelerate process development and optimization for the synthesis of complex molecules like this compound and other pharmaceutical intermediates.

| Machine Learning Application | Function | Impact on Synthesis Optimization |

| Reaction Outcome Prediction | Predicts yield, selectivity, and reaction conditions. | Reduces experimental effort, accelerates catalyst and condition screening. researchgate.netbeilstein-journals.org |

| Retrosynthetic Analysis | Proposes synthetic routes to a target molecule. | Identifies novel and more efficient synthetic pathways. chemcopilot.comresearchgate.net |

| Automated Reaction Optimization | Integrates with robotic platforms for autonomous experimentation. | Enables rapid and efficient process optimization. beilstein-journals.org |

| Catalyst Design | Predicts the performance of novel catalyst structures. | Guides the rational design of more effective catalysts. nih.govresearchgate.net |

Q & A

Basic: What synthetic strategies are recommended for introducing the N-tert-butyloxycarbonyl (Boc) group into dehydro silodosin derivatives?

Methodological Answer:

The Boc group is commonly introduced via nucleophilic substitution or carbamate-forming reactions using tert-butoxycarbonyl anhydrides or chloroformates. For silodosin derivatives, the Boc protection is typically applied to amine functionalities under anhydrous conditions with a base such as triethylamine. Reaction optimization should focus on solvent polarity (e.g., dichloromethane or THF) and temperature control (0–25°C) to prevent premature deprotection. Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of unreacted reagents. Analytical validation using HPLC-MS or NMR (¹H/¹³C) confirms successful Boc incorporation .

Basic: How can researchers characterize the stability of N-tert-butyloxycarbonyl dehydro silodosin under varying pH and temperature conditions?

Methodological Answer:

Stability studies should employ accelerated degradation protocols:

- pH Stability: Incubate the compound in buffered solutions (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV at 254 nm, tracking peak area reduction of the parent compound. Acidic conditions (pH <3) may hydrolyze the Boc group, while alkaline conditions (pH >8) could induce dehydro ring opening .

- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Store samples at 40–60°C for 4 weeks and compare pre-/post-storage NMR spectra to identify structural changes .

Advanced: What analytical techniques are optimal for resolving enantiomeric impurities in this compound?

Methodological Answer:

Capillary electrophoresis (CE) with carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral selector is highly effective. Optimized conditions include:

- Buffer: 100 mM sodium phosphate (pH 2.9) with 40 mg/mL CM-β-CD.

- Voltage/Temperature: 28 kV at 17°C to enhance enantiomer separation.

Validation should follow ICH Q2(R1) guidelines, assessing linearity (0.07–1.0% impurity range), precision (RSD <2%), and robustness against pH variations (±0.2 units). Migration order (S-enantiomer before R-enantiomer) is confirmed using spiked impurity standards .

Advanced: How do structural modifications like tert-butyloxycarbonyl groups impact silodosin’s receptor binding in structure-activity relationship (SAR) studies?

Methodological Answer:

Comparative molecular docking and radioligand binding assays (α1A-adrenergic receptor) are critical. The Boc group’s steric bulk may alter binding affinity by displacing key interactions in silodosin’s indoline or tetrahydropyridine moieties. Perform competitive binding assays using [³H]-prazosin, comparing IC₅₀ values of Boc-modified vs. parent silodosin. Meta-analysis of clinical data (e.g., IPSS scores, urodynamic parameters) from unmodified silodosin provides baseline efficacy for SAR interpretation .

Basic: What in vitro models are validated for assessing the α1A-adrenergic receptor affinity of this compound?

Methodological Answer:

Use human prostate smooth muscle cells or transfected HEK293 cells expressing α1A receptors. Conduct:

- Radioligand Displacement Assays: Measure inhibition of [³H]-tamsulosin binding at varying concentrations (1 nM–10 µM) to calculate Ki values.

- Functional Assays: Monitor intracellular Ca²⁺ flux (Fluo-4 AM dye) or ERK phosphorylation post-receptor activation. Normalize results to silodosin’s known EC₅₀ (1.2–2.5 nM) to assess relative potency .

Advanced: How should researchers design studies to reconcile discrepancies in silodosin derivative efficacy between preclinical and clinical data?

Methodological Answer:

Adopt a meta-analytic framework with stratified subgroup analysis:

- Preclinical Data: Aggregate results from in vitro binding assays and in vivo rodent models (e.g., spontaneous hypertensive rats for urinary flow metrics).

- Clinical Data: Extract IPSS, Qmax, and adverse event rates from RCTs (e.g., silodosin vs. placebo/tamsulosin). Use random-effects models to quantify heterogeneity (I² statistic) and adjust for covariates like baseline prostate volume. Discrepancies may arise from interspecies receptor variability or pharmacokinetic differences (e.g., Boc group metabolism in humans) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.